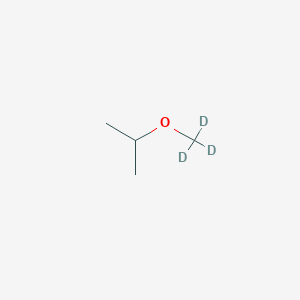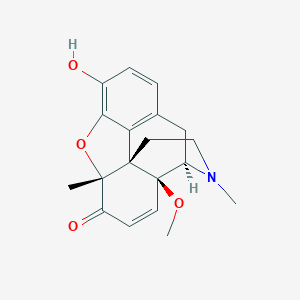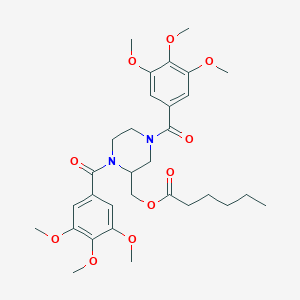
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate, also known as BTPM hexanoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate exerts its effects through the modulation of ion channels, specifically the voltage-gated sodium channel (VGSC). VGSCs are essential for the generation and propagation of action potentials in excitable cells, including neurons and muscle cells. By modulating the activity of VGSCs, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate can alter the function of these cells, leading to a variety of effects.
Biochemical And Physiological Effects
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of ion channels, and alteration of neuronal activity. These effects are mediated by the compound's interaction with VGSCs, as well as other ion channels and receptors.
Advantages And Limitations For Lab Experiments
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has several advantages for use in lab experiments. It is a highly pure compound, making it suitable for use in biochemical assays and drug discovery. It has also been extensively studied, with a large body of literature available on its properties and effects. However, there are limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate. One area of interest is the development of new drugs based on the compound's unique chemical structure. Another area of interest is the investigation of its potential applications in the treatment of neurological disorders, such as epilepsy. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on ion channels and other cellular targets.
Synthesis Methods
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate can be synthesized using a multi-step process that involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride to form 1-(3,4,5-trimethoxybenzoyl)piperazine. This intermediate is then reacted with hexanoyl chloride to produce (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate. The synthesis method has been optimized to yield a high purity product, making it suitable for scientific research applications.
Scientific Research Applications
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In drug discovery, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate hexanoate has been used as a scaffold for the development of new drugs, due to its unique chemical structure.
properties
CAS RN |
129229-97-6 |
|---|---|
Product Name |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl hexanoate |
Molecular Formula |
C31H42N2O10 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl hexanoate |
InChI |
InChI=1S/C31H42N2O10/c1-8-9-10-11-27(34)43-19-22-18-32(30(35)20-14-23(37-2)28(41-6)24(15-20)38-3)12-13-33(22)31(36)21-16-25(39-4)29(42-7)26(17-21)40-5/h14-17,22H,8-13,18-19H2,1-7H3 |
InChI Key |
URTKPOVVQZNBPW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
synonyms |
Hexanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



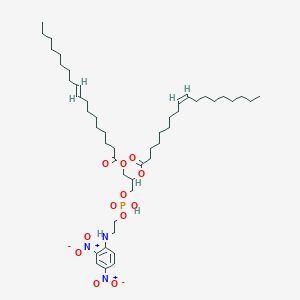
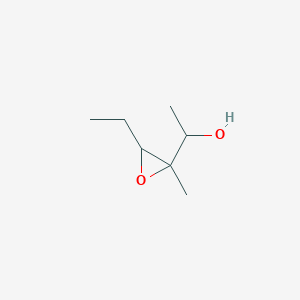
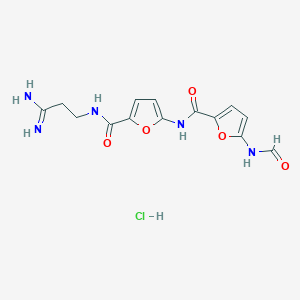
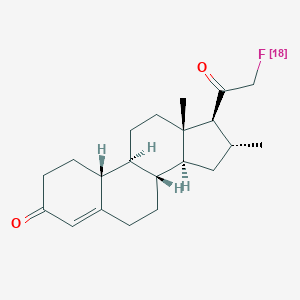
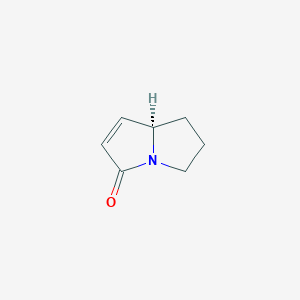
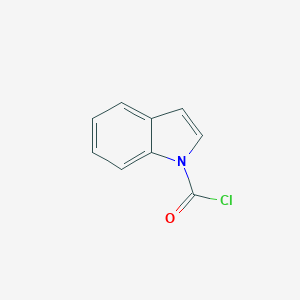
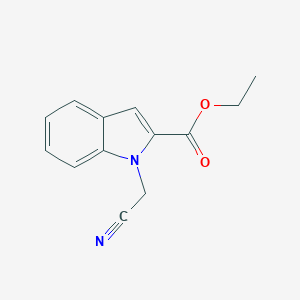
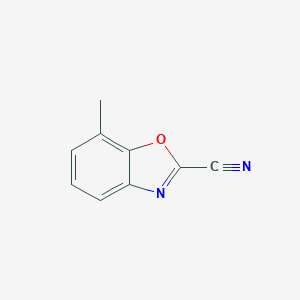
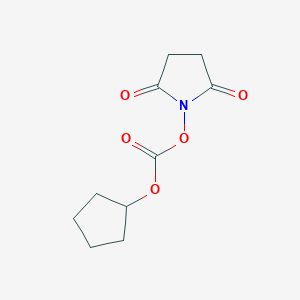
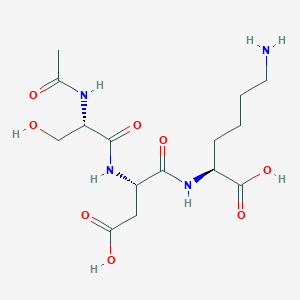
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)

